tert-Butyllithium
Overview
Description
tert-Butyllithium is a chemical compound with the formula (CH₃)₃CLi. It is an organolithium reagent widely used in organic synthesis due to its strong basicity and nucleophilicity. This compound is highly reactive and pyrophoric, meaning it can spontaneously ignite upon exposure to air. It is typically handled in solution form, often in hydrocarbons like pentane.
Mechanism of Action
Target of Action
tert-Butyllithium primarily targets carbon molecules, including benzene . As an organolithium compound, it is a strong base and is capable of deprotonating many carbon molecules .
Mode of Action
This compound interacts with its targets through a process known as deprotonation . This involves the removal of a proton (H+) from a molecule, resulting in the formation of a carbanion . The lithium-carbon bond in this compound is highly polarized, having about 40 percent ionic character . The molecule reacts like a carbanion, as is represented by these two resonance structures .
Biochemical Pathways
This compound is renowned for deprotonation of carbon acids (C-H bonds). One example is the double deprotonation of allyl alcohol . Other examples are the deprotonation of vinyl ethers . In combination with n-butyllithium, this compound monolithiates ferrocene . This compound deprotonates dichloromethane . Similar to n-butyllithium, this compound can be used for lithium–halogen exchange reactions .
Result of Action
The result of this compound’s action is the generation of fully substituted carbon atoms . The forces driving stereoselectivity will be discussed in detail . Where appropriate, computational results will be introduced to provide a better understanding for the structure and reactivity of tertiary alkyllithium reagents .
Action Environment
This compound is a pyrophoric substance, meaning that it spontaneously ignites on exposure to air . Therefore, air-free techniques are important so as to prevent this compound from reacting violently with oxygen and moisture . To minimize degradation by solvents, reactions involving this compound are often conducted at very low temperatures in special solvents, such as the Trapp solvent mixture . More so than other alkyllithium compounds, this compound reacts with ethers .
Biochemical Analysis
Biochemical Properties
tert-Butyllithium plays a crucial role in biochemical reactions due to its strong nucleophilic and basic nature. It interacts with various enzymes, proteins, and other biomolecules, often facilitating the formation of carbon-carbon bonds. For instance, this compound can deprotonate weak acids, leading to the formation of carbanions that can further react with electrophiles. This compound is also known to interact with enzymes involved in metabolic pathways, altering their activity and, consequently, the biochemical processes they regulate .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can induce oxidative stress in cells, leading to changes in gene expression related to stress response and apoptosis. Additionally, it can disrupt cellular metabolism by inhibiting key metabolic enzymes, resulting in altered energy production and utilization .
Molecular Mechanism
The molecular mechanism of this compound involves its strong nucleophilic and basic properties. At the molecular level, this compound can bind to biomolecules, leading to enzyme inhibition or activation. For instance, it can deprotonate substrates, forming reactive intermediates that can further interact with enzymes and other biomolecules. These interactions can result in changes in gene expression, enzyme activity, and overall cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is known for its instability and tendency to degrade, which can influence its long-term effects on cellular function. Studies have shown that this compound can cause immediate oxidative stress and cell damage, but its long-term effects may include alterations in gene expression and metabolic pathways. The stability and degradation of this compound are critical factors in determining its temporal effects in laboratory experiments .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal impact on cellular function, while higher doses can lead to significant toxic effects. Studies have shown that high doses of this compound can cause severe oxidative stress, cell damage, and even cell death. Additionally, threshold effects have been observed, where a certain dosage level is required to elicit a noticeable biological response .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. It can affect metabolic flux and metabolite levels by inhibiting or activating key enzymes. For example, this compound can inhibit enzymes involved in glycolysis, leading to reduced glucose metabolism and altered energy production. These interactions highlight the compound’s significant impact on cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the localization and accumulation of this compound, affecting its activity and function. For instance, this compound can bind to specific transporters that facilitate its entry into cells, where it can exert its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound may accumulate in the mitochondria, where it can induce oxidative stress and disrupt mitochondrial function. Understanding the subcellular localization of this compound is essential for elucidating its biochemical and cellular effects .
Preparation Methods
tert-Butyllithium is commercially produced by the reaction of tert-butyl chloride with lithium metal. The reaction is typically carried out in an inert atmosphere to prevent the highly reactive lithium from reacting with moisture or oxygen. The general reaction is as follows:
(CH₃)₃CCl+2Li→(CH₃)₃CLi+LiCl
This method involves the reductive lithiation of alkyl chlorides, where an electron from a lithium atom enters the C–Cl σ* orbital, leading to the cleavage of the C–Cl bond and formation of the organolithium compound .
Chemical Reactions Analysis
tert-Butyllithium undergoes various types of chemical reactions, including:
Deprotonation: It is renowned for deprotonating carbon acids (C-H bonds). For example, it can double deprotonate allyl alcohol.
Lithium-Halogen Exchange: It can be used for lithium-halogen exchange reactions, where it replaces a halogen atom in an organic molecule with a lithium atom.
Addition Reactions: It reacts with esters to form tertiary alcohols and glycols.
Oxidation: It reacts with oxygen to form tert-butyl peroxide lithium.
Hydrolysis: It reacts with water to form tert-butyl alcohol and lithium hydroxide.
Scientific Research Applications
tert-Butyllithium is extensively used in scientific research and industrial applications:
Organic Synthesis: It is used as a strong base to deprotonate various organic molecules, facilitating the formation of carbon-carbon bonds.
Polymerization: It is used in the polymerization of certain monomers to form polymers with specific properties.
Pharmaceuticals: It is used in the synthesis of complex pharmaceutical compounds.
Material Science: It is used in the preparation of advanced materials, including those used in electronics and nanotechnology
Comparison with Similar Compounds
tert-Butyllithium is compared with other organolithium compounds such as n-butyllithium and sec-butyllithium. Unlike n-butyllithium, which exists as both a hexamer and a tetramer, this compound exists exclusively as a tetramer with a cubane structure. This unique structure contributes to its distinct reactivity and stability. Similar compounds include:
n-Butyllithium: Used for similar deprotonation and lithium-halogen exchange reactions but differs in aggregation and reactivity.
sec-Butyllithium: Also used in organic synthesis but has different steric and electronic properties compared to this compound
Properties
IUPAC Name |
lithium;2-methylpropane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9.Li/c1-4(2)3;/h1-3H3;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBJFKNSINUCEAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C[C-](C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9Li | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60883457 | |
Record name | Lithium, (1,1-dimethylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60883457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
64.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
15% n-pentane solution: Yellow liquid; [Alfa Aesar MSDS] | |
Record name | tert-Butyllithium | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/17901 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
594-19-4 | |
Record name | tert-Butyllithium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000594194 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lithium, (1,1-dimethylethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Lithium, (1,1-dimethylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60883457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyllithium | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.939 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
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